molecular formula C15H17NO2S B497459 N-benzyl-4-ethylbenzenesulfonamide CAS No. 321704-19-2

N-benzyl-4-ethylbenzenesulfonamide

Cat. No.: B497459
CAS No.: 321704-19-2
M. Wt: 275.4g/mol
InChI Key: LFKLLWIJUSDKEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-4-ethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzyl group attached to the nitrogen atom of the sulfonamide moiety and an ethyl substituent at the para position of the benzene ring. Sulfonamides are renowned for their bioactivity, driven by their ability to mimic para-aminobenzoic acid (PABA) and inhibit bacterial folate synthesis .

Properties

CAS No.

321704-19-2

Molecular Formula

C15H17NO2S

Molecular Weight

275.4g/mol

IUPAC Name

N-benzyl-4-ethylbenzenesulfonamide

InChI

InChI=1S/C15H17NO2S/c1-2-13-8-10-15(11-9-13)19(17,18)16-12-14-6-4-3-5-7-14/h3-11,16H,2,12H2,1H3

InChI Key

LFKLLWIJUSDKEF-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Crystallographic and Conformational Analysis

Table 2: Crystallographic Data for Selected Compounds
Compound Name Bond Lengths (Å) Bond Angles (°) Hydrogen Bonding (Å) Reference
N-Allyl-N-benzyl-4-methylbenzenesulfonamide S–O: 1.43–1.45 C–S–N: 105.3 N–H⋯O: 2.85–3.10
N-Benzyl-N-ethyl-4-methylbenzenesulfonamide S–O: 1.44–1.46 C–S–N: 104.9 N–H⋯O: 2.89
N-(4-Hydroxyphenyl)benzenesulfonamide S–O: 1.43–1.44 C–S–N: 106.1 O–H⋯O: 2.76; N–H⋯O: 2.81

Key Observations:

  • Bond Lengths and Angles : The S–O and C–S–N parameters remain consistent across sulfonamides, suggesting structural stability .
  • Hydrogen Bonding : The target compound’s hypothetical 4-ethyl group may reduce intermolecular hydrogen bonding compared to hydroxyl or acetyl substituents, affecting solubility .

Pharmacological and Functional Comparisons

Table 3: Pharmacological Activities of Sulfonamides
Compound Name Reported Activities Structural Influence on Activity Reference
N-Benzyl-4-ethylbenzenesulfonamide (Target) Hypothetical: Antibacterial Ethyl group may enhance lipophilicity/bioavailability
N-Benzyl-N-ethyl-4-methylbenzenesulfonamide Antibacterial, diuretic Methyl and ethyl groups optimize steric bulk
N-(4-Hydroxyphenyl)benzenesulfonamide Antifungal, anti-inflammatory Hydroxyl group enables H-bonding with targets
N-Hydroxy-4-methylbenzenesulfonamide Toxicological risks noted Hydroxyl group increases reactivity/toxicity

Key Observations:

  • Antibacterial Activity : N-Benzyl and alkyl substituents (methyl/ethyl) are critical for disrupting bacterial folate pathways .
  • Toxicity : Hydroxy-substituted sulfonamides (e.g., N-Hydroxy-4-methylbenzenesulfonamide) exhibit higher toxicity due to reactive oxygen species generation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.